molecular formula C18H23N3O3 B15282509 4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide

4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide

Cat. No.: B15282509
M. Wt: 329.4 g/mol
InChI Key: FPMZZULRMDQXPG-UHFFFAOYSA-N
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Description

4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinoline moiety in its structure makes it an interesting candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide typically involves the reaction of 4-hydroxy-2-quinolinecarboxylic acid with 4-(4-morpholinyl)butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation. Additionally, it can inhibit enzymes involved in DNA replication and repair, leading to cell death. The presence of the morpholine ring enhances its ability to interact with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolinecarboxamide: Lacks the morpholine moiety but shares the quinoline core structure.

    4-hydroxy-N-(4-piperidinyl)butyl-2-quinolinecarboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-hydroxy-N-(4-(4-morpholinyl)butyl)-2-quinolinecarboxylate: An ester derivative of the compound.

Uniqueness

The presence of the morpholine ring in 4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide enhances its solubility and ability to interact with biological targets, making it a unique and valuable compound for various applications .

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

N-(4-morpholin-4-ylbutyl)-4-oxo-1H-quinoline-2-carboxamide

InChI

InChI=1S/C18H23N3O3/c22-17-13-16(20-15-6-2-1-5-14(15)17)18(23)19-7-3-4-8-21-9-11-24-12-10-21/h1-2,5-6,13H,3-4,7-12H2,(H,19,23)(H,20,22)

InChI Key

FPMZZULRMDQXPG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCCNC(=O)C2=CC(=O)C3=CC=CC=C3N2

Origin of Product

United States

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